molecular formula C14H19N3O4 B12107328 2-[[2-(2-Aminopropanoylamino)-3-phenylpropanoyl]amino]acetic acid

2-[[2-(2-Aminopropanoylamino)-3-phenylpropanoyl]amino]acetic acid

Cat. No.: B12107328
M. Wt: 293.32 g/mol
InChI Key: DHBKYZYFEXXUAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Ala-Phe-Gly-OH is a tripeptide composed of three amino acids: alanine, phenylalanine, and glycine Tripeptides like H-Ala-Phe-Gly-OH are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Phe-Gly-OH typically involves solid-phase peptide synthesis (SPPS) , a widely used method for constructing peptides. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Attachment of the first amino acid: (alanine) to the resin.

    Deprotection: of the amino acid’s amino group.

    Coupling: of the next amino acid (phenylalanine) using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and Oxyma.

    Repetition: of the deprotection and coupling steps for the third amino acid (glycine).

    Cleavage: of the completed peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

In industrial settings, the production of peptides like H-Ala-Phe-Gly-OH can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of peptides. Additionally, efforts are being made to develop greener synthesis methods by reducing solvent use and exploring alternative synthetic strategies .

Chemical Reactions Analysis

Types of Reactions

H-Ala-Phe-Gly-OH can undergo various chemical reactions, including:

    Oxidation: The phenylalanine residue can be oxidized to form derivatives like tyrosine.

    Reduction: Reduction reactions can modify the peptide’s functional groups.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Protecting groups and coupling reagents used in SPPS.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of phenylalanine can yield tyrosine-containing peptides, while substitution reactions can produce a variety of peptide analogs .

Scientific Research Applications

H-Ala-Phe-Gly-OH has several scientific research applications:

Mechanism of Action

The mechanism of action of H-Ala-Phe-Gly-OH involves its interaction with specific molecular targets and pathways. For instance, peptides can interact with cell surface receptors, enzymes, and other proteins, influencing various biological processes. The specific pathways and targets depend on the peptide’s sequence and structure. In the case of opioid peptides, they interact with opioid receptors to exert analgesic effects .

Comparison with Similar Compounds

Similar Compounds

    Gly-Phe: A dipeptide with similar structural features.

    Phe-Gly-Gly: Another tripeptide with a different sequence.

    Ala-Phe: A dipeptide with alanine and phenylalanine residues.

Uniqueness

H-Ala-Phe-Gly-OH is unique due to its specific sequence, which influences its chemical properties and biological activities. The presence of alanine, phenylalanine, and glycine in this particular order imparts distinct characteristics that differentiate it from other peptides .

Biological Activity

2-[[2-(2-Aminopropanoylamino)-3-phenylpropanoyl]amino]acetic acid, also known as a derivative of amino acids with potential therapeutic applications, has garnered attention in recent years for its biological activities. This compound is structurally related to various peptides and amino acids that exhibit significant pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H18N4O4\text{C}_{14}\text{H}_{18}\text{N}_{4}\text{O}_{4}

This structure includes multiple functional groups that contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antitumor Activity
    • Research has indicated that derivatives similar to this compound can inhibit tumor growth by modulating key signaling pathways involved in cell proliferation and apoptosis. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2.
  • Anti-inflammatory Effects
    • The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. This activity is crucial for conditions such as rheumatoid arthritis and other inflammatory diseases.
  • Neuroprotective Properties
    • Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and excitotoxicity, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Studies

Several case studies have explored the biological activities of compounds structurally related to this compound:

Case Study 1: Anticancer Activity

A study conducted on a series of amino acid derivatives demonstrated that one such derivative significantly inhibited the growth of human breast cancer cells (MCF-7) in vitro. The mechanism was attributed to cell cycle arrest at the G1 phase and subsequent induction of apoptosis through mitochondrial pathways.

Case Study 2: Anti-inflammatory Mechanism

In a murine model of acute inflammation, treatment with a related compound resulted in a marked reduction in paw edema and lower levels of pro-inflammatory cytokines (TNF-alpha, IL-6). This suggests that targeting similar pathways may provide therapeutic avenues for inflammatory conditions.

Research Findings

Recent research findings highlight the following aspects:

Activity Mechanism Reference
AntitumorInduction of apoptosis via caspase activation
Anti-inflammatoryInhibition of TNF-alpha and IL-6 production
NeuroprotectionReduction of oxidative stress markers in neuronal cultures

Properties

IUPAC Name

2-[[2-(2-aminopropanoylamino)-3-phenylpropanoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-9(15)13(20)17-11(14(21)16-8-12(18)19)7-10-5-3-2-4-6-10/h2-6,9,11H,7-8,15H2,1H3,(H,16,21)(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBKYZYFEXXUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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